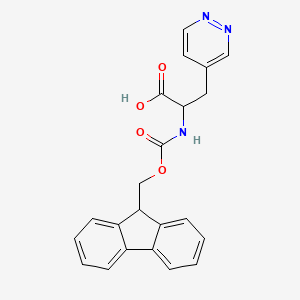

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as deprotected amino acids, oxidized or reduced forms, and substituted derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C23H20N2O4

- Molecular Weight : 388.42 g/mol

- IUPAC Name : 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid

The presence of the fluorenyl group enhances the compound's stability and solubility, making it suitable for various applications in drug development.

Research indicates that 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid exhibits significant biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound show promising antimicrobial properties against various pathogens. For instance, compounds with similar structures have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing effective inhibition at low concentrations .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. Analogous compounds have shown cytotoxic effects on cancer cell lines, indicating a potential mechanism for inhibiting tumor growth . The fluorenyl group may contribute to this activity by enhancing cellular uptake.

Neuroprotective Effects

Emerging research points towards neuroprotective effects, with some studies indicating that related compounds can mitigate oxidative stress in neuronal cells. This suggests a potential role in treating neurodegenerative diseases .

Case Studies

Several case studies illustrate the applications of this compound in research:

Mecanismo De Acción

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions. This selective deprotection is crucial for the stepwise synthesis of peptides .

Comparación Con Compuestos Similares

Similar Compounds

- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- **®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylsulfanyl)propanoic acid

- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

Uniqueness

What sets 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid apart is its unique pyridazinyl group, which can impart specific properties to the peptides synthesized using this compound. This makes it particularly useful in the development of peptides with unique biological activities .

Actividad Biológica

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid, commonly referred to as Fmoc-PyrAla, is a synthetic compound widely utilized in peptide synthesis. Its biological activity primarily revolves around its role as a building block in the formation of peptides and proteins, impacting various biochemical pathways.

Chemical Structure and Properties

- Molecular Formula: C23H20N2O4

- Molecular Weight: 388.42 g/mol

- CAS Number: 142994-45-4

- IUPAC Name: this compound

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for selective deprotection during peptide synthesis. The presence of a pyridazine ring contributes to its unique reactivity profile.

Target of Action:

Fmoc-PyrAla primarily targets the formation of peptide bonds during peptide synthesis. The Fmoc group serves as a base-labile protecting group, allowing for the selective activation and coupling of amino acids.

Mode of Action:

The compound acts by facilitating the coupling reactions necessary for peptide bond formation. This process is crucial in solid-phase peptide synthesis (SPPS), where it enables the efficient assembly of complex peptides.

Biochemical Pathways:

Fmoc-PyrAla influences pathways involved in protein synthesis and folding. Its integration into synthetic methodologies has significantly advanced the field of peptide chemistry, allowing for the production of bioactive peptides used in therapeutic applications.

Biological Applications

-

Peptide Synthesis:

- Fmoc-PyrAla is extensively used in SPPS to create peptides with specific sequences and modifications.

- It allows for the synthesis of peptides that can serve as drugs or research tools.

-

Research Applications:

- Used to study protein-protein interactions, enzyme-substrate dynamics, and other biochemical processes.

- Facilitates the exploration of structure-function relationships in peptides.

-

Therapeutic Development:

- The compound plays a role in the development of peptide-based therapeutics.

- Its ability to form complex structures makes it valuable in drug discovery.

Case Studies and Research Findings

Study 1: Peptide Therapeutics Development

A study demonstrated that peptides synthesized using Fmoc-PyrAla exhibited enhanced binding affinity to target receptors compared to non-modified counterparts. This finding underscores the importance of using protected amino acids in creating effective therapeutics.

Study 2: Enzyme Interaction Studies

Research highlighted how Fmoc-PyrAla-derived peptides were utilized to investigate enzyme-substrate interactions, providing insights into catalytic mechanisms and potential inhibitors for therapeutic targets.

Comparison with Similar Compounds

| Compound Name | Molecular Weight | Unique Features |

|---|---|---|

| Fmoc-Phe-OH | 387.15 g/mol | Contains phenylalanine; widely used in SPPS |

| Fmoc-Leu-OH | 391.47 g/mol | Features leucine; important for hydrophobic interactions |

| Fmoc-Ala-OH | 373.44 g/mol | Simple structure; often used as a control |

The structural uniqueness of Fmoc-PyrAla, particularly due to its pyridazine moiety, imparts distinct electronic properties that can influence the behavior of synthesized peptides compared to other common Fmoc-protected amino acids.

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridazin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c26-21(27)20(11-14-9-10-23-24-12-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPAHTMUKNZFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=NC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.